Befuraline

Descripción general

Descripción

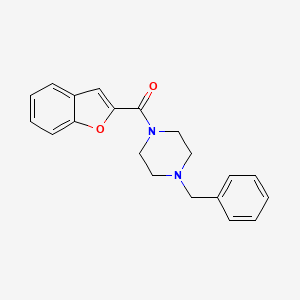

Befuralina, también conocida como 1-benzofuran-2-il (4-bencilpiperazin-1-il)metanona, es un fármaco psicoactivo que pertenece a la clase química de las piperazinas. Se desarrolló en Alemania en la década de 1970 y tiene efectos estimulantes y antidepresivos. Aunque ha tenido cierto uso en Alemania y Francia, nunca se ha generalizado .

Métodos De Preparación

La Befuralina se sintetiza mediante una reacción de acoplamiento de un solo paso entre el ácido benzofuran-2-carboxílico y la bencilpiperazina. La reacción implica la formación de un enlace amida entre el grupo ácido carboxílico del ácido benzofuran-2-carboxílico y el grupo amino de la bencilpiperazina . Las condiciones de reacción suelen implicar el uso de agentes de acoplamiento como el clorhidrato de 1-etil-3-(3-dimetilaminopropil)carbodiimida y la N-etil-N,N-diisopropilamina en un disolvente como la N,N-dimetilformamida a temperatura ambiente .

Análisis de las reacciones químicas

La Befuralina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La Befuralina puede oxidarse para formar los correspondientes N-óxidos.

Reducción: Las reacciones de reducción pueden convertir la Befuralina en sus correspondientes aminas.

Sustitución: La Befuralina puede sufrir reacciones de sustitución nucleófila, en las que el grupo bencilo puede ser sustituido por otros sustituyentes. Los reactivos más comunes que se utilizan en estas reacciones son los agentes oxidantes como el peróxido de hidrógeno, los agentes reductores como el hidruro de litio y aluminio y los nucleófilos como la azida sódica.

Aplicaciones de la investigación científica

La Befuralina se ha estudiado por sus propiedades antidepresivas. Ha demostrado eficacia en la mejora de la puntuación total de la Escala de Hamilton para la Depresión (HDRS) y las alteraciones cognitivas en pacientes con depresión unipolar endógena . La Befuralina también se ha comparado con la imipramina en estudios clínicos, demostrando una eficacia terapéutica comparable con menos efectos secundarios graves . Además, el metabolito activo de la Befuralina, la bencilpiperazina, contribuye a sus efectos estimulantes .

Análisis De Reacciones Químicas

Befuraline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Befuraline exhibits stimulant and antidepressant effects, attributed to its active metabolite, benzylpiperazine. Research indicates that it acts on various neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function .

Antidepressant Effects

This compound has been investigated as an antidepressant, particularly in cases of unipolar endogenous depression. A notable study involved 29 inpatients who were administered oral doses ranging from 100 to 300 mg per day. The study utilized various assessment tools, including the Hamilton Depression Rating Scale (HDRS) and Beck Depression Inventory, to measure treatment efficacy.

| Study Parameter | Results |

|---|---|

| Total HDRS Score Improvement | Significant (p < 0.01) after one week |

| Patient Withdrawal Rate | 11 out of 29 due to intolerance |

| Satisfactory Response Rate | 41% (12 patients) |

This study highlighted that while some patients experienced intolerable side effects related to stimulation, a significant portion benefited from the treatment .

Behavioral Studies

This compound's effects on behavior have been explored through various experimental studies. For instance, research comparing this compound with traditional antidepressants demonstrated its potential in modulating behavioral responses under stress conditions. In chronic experiments involving adult male cats, this compound was shown to alter behavioral changes induced by reserpine, a drug known to induce depressive symptoms .

Safety and Tolerability

While this compound shows promise as an antidepressant, safety and tolerability remain critical considerations. Reports indicate that some patients may experience side effects such as insomnia and agitation. However, most studies suggest that it is generally well-tolerated when dosed appropriately .

Mecanismo De Acción

La Befuralina ejerce sus efectos actuando como un agente liberador de serotonina-noradrenalina-dopamina. Aumenta los niveles de estos neurotransmisores en el cerebro, lo que provoca sus efectos antidepresivos y estimulantes . Los objetivos moleculares y las vías implicadas incluyen el transportador de serotonina, el transportador de noradrenalina y el transportador de dopamina, que son responsables de la recaptación de estos neurotransmisores .

Comparación Con Compuestos Similares

La Befuralina es similar a otros compuestos de la clase química de las piperazinas, como la fipexida y la piberalina . La Befuralina es única en su combinación de efectos estimulantes y antidepresivos. A diferencia de otros derivados de la piperazina, la Befuralina no se ha generalizado ni se ha utilizado o abusado como droga recreativa .

Referencias

Actividad Biológica

Befuraline, also known as DIV-154, is a psychoactive compound belonging to the piperazine class of drugs. It was developed in Germany during the 1970s and has garnered attention for its potential antidepressant properties. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and clinical studies.

This compound is synthesized through a one-step coupling reaction between coumarilic acid and benzylpiperazine, resulting in an amide formation. Its unique structure differentiates it from traditional tricyclic antidepressants (TCAs) and suggests a distinct mechanism of action.

Proposed Mechanisms

- Inhibition of Neurotransmitter Uptake : this compound is believed to inhibit the uptake of norepinephrine and serotonin, which are critical neurotransmitters involved in mood regulation .

- Phosphodiesterase Inhibition : The compound may also inhibit phosphodiesterase activity, contributing to increased levels of cyclic AMP (cAMP) in neuronal cells .

- Adrenergic Activity : this compound appears to exert a direct influence on central adrenergic structures, enhancing alertness and responsiveness without sedative effects .

Pharmacological Effects

This compound has been studied for various pharmacological effects, particularly its antidepressant activity. Below are key findings from research studies:

Clinical Studies

Clinical evaluations have provided insights into the efficacy and safety profile of this compound:

-

Study on Unipolar Endogenous Depression :

- Participants : 29 inpatients diagnosed with unipolar endogenous depression.

- Dosage : Administered oral doses ranging from 100 to 300 mg/day.

- Results : Statistically significant improvement in Hamilton Depression Rating Scale (HDRS) scores after one week (p < 0.01). Approximately 41% of patients showed satisfactory response rates .

- Behavioral Models in Animals :

- Neurochemical Studies :

Case Studies

A notable case study involved a patient cohort undergoing treatment with this compound who exhibited varying degrees of response based on their depression classification:

Propiedades

IUPAC Name |

1-benzofuran-2-yl-(4-benzylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c23-20(19-14-17-8-4-5-9-18(17)24-19)22-12-10-21(11-13-22)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIJFPBZWUFLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41716-84-1 (mono-hydrochloride) | |

| Record name | Befuraline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046206 | |

| Record name | Befuraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41717-30-0 | |

| Record name | Befuraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41717-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Befuraline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Befuraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEFURALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/787AQ35GHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.